molecular formula C4H7O6P B1196552 2-(Phosphonooxy)but-3-enoic acid CAS No. 56842-74-1

2-(Phosphonooxy)but-3-enoic acid

Cat. No.: B1196552
CAS No.: 56842-74-1
M. Wt: 182.07 g/mol
InChI Key: BNYHQJPPDQTYOP-UHFFFAOYSA-N
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Description

2-(Phosphonooxy)but-3-enoic acid is a phosphorylated unsaturated carboxylic acid with the molecular formula C₄H₇PO₆. Its structure comprises a but-3-enoic acid backbone (CH₂=CH–COOH) modified by a phosphonooxy (–OPO₃H₂) group at the C2 position.

Properties

CAS No.

56842-74-1

Molecular Formula

C4H7O6P

Molecular Weight

182.07 g/mol

IUPAC Name

2-phosphonooxybut-3-enoic acid

InChI

InChI=1S/C4H7O6P/c1-2-3(4(5)6)10-11(7,8)9/h2-3H,1H2,(H,5,6)(H2,7,8,9)

InChI Key

BNYHQJPPDQTYOP-UHFFFAOYSA-N

SMILES

C=CC(C(=O)O)OP(=O)(O)O

Canonical SMILES

C=CC(C(=O)O)OP(=O)(O)O

Synonyms

2-phospho-3-butenoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

A comparative analysis of 2-(Phosphonooxy)but-3-enoic acid with key structural analogs is summarized below:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound C₄H₇PO₆ Carboxylic acid, phosphonooxy, double bond ~182 (estimated) High polarity, potential phosphorylation agent
2-Oxo-4-phenyl-but-3-enoic acid C₁₀H₈O₃ Carboxylic acid, ketone, phenyl, double bond 176.17 Intermediate in organic synthesis
3-(2-Fluorophenyl)but-2-enoic acid C₁₀H₉FO₂ Carboxylic acid, fluorophenyl, double bond 180.18 Bioactive intermediate; fluorine enhances stability
Triethyl 4-phosphono-3-methyl-2-butenoate C₁₁H₂₁PO₆ Phosphono, ester, methyl substituent 290.25 Lipophilic ester form; prodrug potential

Key Observations :

  • Phosphorylation vs. Esterification: The free phosphonooxy group in this compound enhances hydrophilicity and acidity compared to esterified analogs like triethyl 4-phosphono-3-methyl-2-butenoate. This affects bioavailability and reactivity in aqueous environments .
  • Double Bond Position: The but-3-enoic acid configuration (vs.
Functional Group Reactivity
  • Carboxylic Acid : All compounds share a carboxylic acid group, enabling salt formation, hydrogen bonding, and participation in condensation reactions.
  • Phosphonooxy Group: Unique to this compound, this group mimics phosphate esters, suggesting utility in enzymatic or catalytic processes (e.g., kinase substrates) .
  • Fluorine and Phenyl Substituents: Fluorine in 3-(2-fluorophenyl)but-2-enoic acid enhances resistance to oxidation, while phenyl groups in 2-oxo-4-phenyl-but-3-enoic acid may facilitate interactions with hydrophobic binding pockets .
Physicochemical Properties
  • Solubility: The phosphonooxy group increases water solubility compared to non-phosphorylated analogs. For example, this compound is expected to be more soluble than 2-oxo-4-phenyl-but-3-enoic acid (logP ~1.5 vs. ~2.2 estimated).
  • Acidity: The phosphonooxy group (pKa ~1–2) and carboxylic acid (pKa ~2–3) confer strong acidity, making the compound highly ionized at physiological pH.

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